molecular formula C8H9N3O4 B13589932 2-Amino-3-(5-nitropyridin-2-yl)propanoic acid

2-Amino-3-(5-nitropyridin-2-yl)propanoic acid

Cat. No.: B13589932
M. Wt: 211.17 g/mol
InChI Key: PQXDFQLCEJBRQV-UHFFFAOYSA-N
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Description

2-Amino-3-(5-nitropyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H9N3O4 It is known for its unique structure, which includes an amino group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-nitropyridin-2-yl)propanoic acid typically involves the reaction of 5-nitropyridine-2-amine with a suitable propanoic acid derivative. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amino group of the pyridine derivative and the carboxyl group of the propanoic acid . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-nitropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-3-(5-aminopyridin-2-yl)propanoic acid, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-Amino-3-(5-nitropyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-nitropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-nitropyridin-2-yl)propanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific studies .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-amino-3-(5-nitropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9N3O4/c9-7(8(12)13)3-5-1-2-6(4-10-5)11(14)15/h1-2,4,7H,3,9H2,(H,12,13)

InChI Key

PQXDFQLCEJBRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

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